molecular formula C17H20N6O B6106572 N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide

N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide

Cat. No.: B6106572
M. Wt: 324.4 g/mol
InChI Key: GEHMYMPNSBFJLW-UHFFFAOYSA-N
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Description

N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with a variety of molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and triazole derivatives, such as:

Uniqueness

What sets N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide apart is its combined imidazole and triazole structure, which provides a unique set of chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-13-5-3-4-6-15(13)11-23-12-16(20-21-23)17(24)19-8-10-22-9-7-18-14(22)2/h3-7,9,12H,8,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHMYMPNSBFJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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